molecular formula C22H31N3O B6090712 2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol

2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol

Cat. No.: B6090712
M. Wt: 353.5 g/mol
InChI Key: IEQHHNVZDHTVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol, also known as QCM-2, is a compound that has been extensively studied for its potential therapeutic applications. QCM-2 belongs to the class of piperazine derivatives and has been found to exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, and antidepressant effects. In

Mechanism of Action

The exact mechanism of action of 2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is not fully understood. However, studies have suggested that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been found to modulate the activity of NMDA receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the levels of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. This compound is also relatively easy to administer and has been found to exhibit low toxicity in animal studies. However, the limitations of this compound include its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol. One area of research is to further explore the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Another area of research is to investigate the mechanism of action of this compound in greater detail. In addition, studies can be conducted to optimize the synthesis method of this compound to improve the yield and purity of the compound. Finally, further studies can be conducted to investigate the potential side effects and toxicity of this compound in animal models.

Synthesis Methods

The synthesis of 2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol involves the reaction of 4-(8-quinolinylmethyl)piperazine with cyclohexyl bromide and sodium hydride in ethanol. The resulting compound is then purified using column chromatography to obtain this compound in high yield and purity. The synthesis method has been optimized through various studies to improve the yield and purity of the compound.

Scientific Research Applications

2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound exhibits antipsychotic, anticonvulsant, and antidepressant effects in animal models. This compound has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

Properties

IUPAC Name

2-[1-cyclohexyl-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O/c26-15-11-21-17-24(13-14-25(21)20-9-2-1-3-10-20)16-19-7-4-6-18-8-5-12-23-22(18)19/h4-8,12,20-21,26H,1-3,9-11,13-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQHHNVZDHTVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2CCO)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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